molecular formula C23H25ClN2O4 B5406872 N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine

N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine

货号: B5406872
分子量: 428.9 g/mol
InChI 键: XKMZJNDWCYVENE-CPNJWEJPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine, also known as CM-579, is a novel small molecule inhibitor of the proteasome. Proteasome is a complex protein degradation machinery that plays a crucial role in maintaining cellular homeostasis by degrading damaged or unwanted proteins. CM-579 has been shown to selectively inhibit the chymotrypsin-like (CT-L) activity of the proteasome, leading to the accumulation of misfolded or damaged proteins and ultimately inducing cell death.

作用机制

N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine selectively inhibits the chymotrypsin-like (CT-L) activity of the proteasome, leading to the accumulation of misfolded or damaged proteins and ultimately inducing cell death. The proteasome is a complex protein degradation machinery that plays a crucial role in maintaining cellular homeostasis by degrading damaged or unwanted proteins. Inhibition of the proteasome by this compound leads to the accumulation of misfolded or damaged proteins, which triggers the unfolded protein response (UPR) and ultimately induces cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded or damaged proteins and ultimately inducing cell death. This compound has also been shown to reduce the accumulation of toxic proteins in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease by inhibiting the proteasome. In autoimmune diseases such as rheumatoid arthritis, this compound has been shown to reduce inflammation by inhibiting the proteasome, leading to the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

实验室实验的优点和局限性

One advantage of N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine is its selectivity for the chymotrypsin-like (CT-L) activity of the proteasome, which reduces the risk of off-target effects. Another advantage is its potential for combination therapy with chemotherapy and radiotherapy in cancer. However, one limitation of this compound is its poor solubility in water, which may hinder its use in in vivo experiments.

未来方向

For N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine include the development of more potent and selective inhibitors of the proteasome, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in preclinical and clinical studies. This compound may also have potential applications in other diseases such as viral infections and metabolic disorders, which warrant further investigation.

合成方法

The synthesis of N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine involves the reaction of 2-chloro-N-(4-methylbenzoyl)-L-leucinamide with 3-(2-chlorophenyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA). The reaction yields this compound as a white solid with a purity of over 95%.

科学研究应用

N-{3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, leading to the accumulation of misfolded or damaged proteins and ultimately inducing cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
In neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, this compound has been shown to reduce the accumulation of toxic proteins such as amyloid beta and alpha-synuclein, respectively, by inhibiting the proteasome. This suggests that this compound may have potential therapeutic applications in the treatment of neurodegenerative disorders.
In autoimmune diseases such as rheumatoid arthritis, this compound has been shown to reduce inflammation by inhibiting the proteasome, leading to the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may have potential therapeutic applications in the treatment of autoimmune diseases.

属性

IUPAC Name

2-[[(E)-3-(2-chlorophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4/c1-14(2)12-20(23(29)30)26-22(28)19(13-17-6-4-5-7-18(17)24)25-21(27)16-10-8-15(3)9-11-16/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMZJNDWCYVENE-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2Cl)/C(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。